molecular formula K2S2O8<br>K2O8S2 B057054 Potassium persulfate CAS No. 7727-21-1

Potassium persulfate

Cat. No. B057054
CAS RN: 7727-21-1
M. Wt: 270.33 g/mol
InChI Key: USHAGKDGDHPEEY-UHFFFAOYSA-L
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Patent
US06214197B1

Procedure details

The ammonium persulfate in the form of crystal thus obtained is re-dissolved in the next step, and is transferred to the step of reaction with sodium hydroxide or potassium hydroxide. In the aforesaid reaction step, a solution containing sodium persulfate or potassium persulfate is produced, then is concentrated and separated by vacuum crystallization, centrifugal filtration or the like and is subsequently taken out as a crystal. As stated hereinbefore, the process for producing sodium persulfate or potassium persulfate by the reaction of ammonium persulfate and sodium hydroxide or potassium hydroxide necessitates quite a long production steps and a number of steps and moreover, lowers the yield of the objective sodium persulfate or potassium persulfate based on the ammonium persulfate, thereby making itself far from economically advantageous.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[NH4+].[NH4+].[OH-].[Na+].[OH-].[K+:16].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>>[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[K+:16].[K+:16] |f:0.1.2,3.4,5.6,7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is re-dissolved in the next step
CUSTOM
Type
CUSTOM
Details
In the aforesaid reaction step

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.